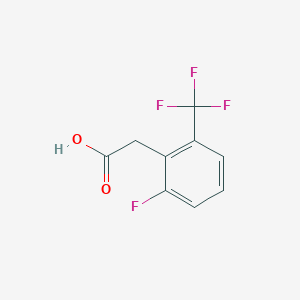

2-Fluoro-6-(trifluoromethyl)phenylacetic acid

Description

Properties

IUPAC Name |

2-[2-fluoro-6-(trifluoromethyl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F4O2/c10-7-3-1-2-6(9(11,12)13)5(7)4-8(14)15/h1-3H,4H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVXIGDPHHXXMMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)CC(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90372162 | |

| Record name | 2-Fluoro-6-(trifluoromethyl)phenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90372162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179946-32-8 | |

| Record name | 2-Fluoro-6-(trifluoromethyl)phenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90372162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-6-(trifluoromethyl)phenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Fluoro-6-(trifluoromethyl)phenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 2-Fluoro-6-(trifluoromethyl)phenylacetic acid, a valuable building block in medicinal chemistry and drug development. The synthesis leverages the Willgerodt-Kindler reaction, a robust method for converting aryl ketones into their corresponding phenylacetic acids. This document outlines the theoretical basis, experimental protocol, and key data associated with this synthesis.

Introduction

This compound is a fluorinated aromatic compound of significant interest in the pharmaceutical industry. The presence of both a fluorine atom and a trifluoromethyl group on the phenyl ring can profoundly influence the physicochemical and pharmacological properties of molecules incorporating this scaffold. These substitutions can enhance metabolic stability, improve binding affinity to biological targets, and increase lipophilicity, all of which are desirable characteristics in drug candidates. This guide focuses on a practical and efficient laboratory-scale synthesis of this important intermediate.

Synthetic Pathway Overview

The synthesis of this compound can be effectively achieved through a two-step process starting from the commercially available 2-Fluoro-6-(trifluoromethyl)acetophenone. The key transformation is the Willgerodt-Kindler reaction, which involves the conversion of the acetophenone to a thioamide intermediate, followed by hydrolysis to yield the final carboxylic acid product.

Caption: Synthetic pathway for this compound.

Experimental Protocols

The following protocols are based on established methodologies for the Willgerodt-Kindler reaction and subsequent hydrolysis.[1][2][3] Researchers should adapt these procedures as necessary based on their specific laboratory conditions and safety protocols.

Step 1: Synthesis of 2-(2-Fluoro-6-(trifluoromethyl)phenyl)thioacetomorpholide (Willgerodt-Kindler Reaction)

This step converts the starting acetophenone into the corresponding thioamide.

Materials:

-

2-Fluoro-6-(trifluoromethyl)acetophenone

-

Sulfur powder

-

Morpholine

-

A suitable high-boiling solvent (e.g., pyridine, DMF, or neat)

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle or microwave reactor

Procedure:

-

In a round-bottom flask, combine 2-Fluoro-6-(trifluoromethyl)acetophenone (1.0 eq), sulfur (2.0-3.0 eq), and morpholine (3.0-5.0 eq).

-

If using a solvent, add it to the flask. The reaction can also be run neat.

-

Heat the mixture to reflux (typically 120-160 °C) with vigorous stirring. Alternatively, microwave irradiation can be employed for a shorter reaction time (e.g., 10-30 minutes at 150-180 °C).[1]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into a beaker of cold water or ice to precipitate the crude product.

-

Collect the solid by vacuum filtration and wash it thoroughly with water to remove excess morpholine and sulfur.

-

The crude thioamide can be purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) or by column chromatography on silica gel.

Step 2: Hydrolysis of 2-(2-Fluoro-6-(trifluoromethyl)phenyl)thioacetomorpholide to this compound

This final step hydrolyzes the thioamide intermediate to the desired carboxylic acid.

Materials:

-

2-(2-Fluoro-6-(trifluoromethyl)phenyl)thioacetomorpholide

-

Aqueous acid (e.g., 10-20% sulfuric acid or hydrochloric acid) or aqueous base (e.g., 10-20% sodium hydroxide)

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle

Procedure:

-

Place the purified thioamide from Step 1 into a round-bottom flask.

-

Add an excess of the aqueous acidic or basic solution.

-

Heat the mixture to reflux with stirring.

-

Monitor the reaction by TLC or HPLC until the thioamide is fully consumed. This may take several hours.

-

Cool the reaction mixture to room temperature.

-

If using acidic hydrolysis: Extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether). Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude carboxylic acid.

-

If using basic hydrolysis: Acidify the cooled reaction mixture with a concentrated acid (e.g., HCl) until the pH is acidic (pH ~1-2). The carboxylic acid will precipitate out of the solution.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes or water).

Data Presentation

The following tables summarize the key quantitative data for the starting material and the final product. Please note that yields are representative and may vary depending on the specific reaction conditions and scale.

Table 1: Properties of 2-Fluoro-6-(trifluoromethyl)acetophenone

| Property | Value |

| CAS Number | 174013-29-7 |

| Molecular Formula | C₉H₆F₄O |

| Molecular Weight | 206.14 g/mol |

| Appearance | Liquid |

| Boiling Point | Not widely reported |

| Density | 1.326 g/mL at 25 °C |

Table 2: Properties of this compound

| Property | Value |

| CAS Number | 179946-32-8 |

| Molecular Formula | C₉H₆F₄O₂ |

| Molecular Weight | 222.14 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 86-89 °C |

| Boiling Point | 243.0 ± 35.0 °C (Predicted) |

Table 3: Representative Reaction Data

| Step | Reaction | Starting Material | Product | Representative Yield |

| 1 | Willgerodt-Kindler | 2-Fluoro-6-(trifluoromethyl)acetophenone | 2-(2-Fluoro-6-(trifluoromethyl)phenyl)thioacetomorpholide | 70-90% |

| 2 | Hydrolysis | 2-(2-Fluoro-6-(trifluoromethyl)phenyl)thioacetomorpholide | This compound | 80-95% |

Logical Workflow for Synthesis

The following diagram illustrates the logical workflow for the synthesis and purification of this compound.

Caption: Logical workflow for the synthesis of the target compound.

Conclusion

The synthesis of this compound via the Willgerodt-Kindler reaction of 2-Fluoro-6-(trifluoromethyl)acetophenone represents a robust and efficient method for accessing this valuable building block. The two-step process, involving the formation of a thioamide intermediate followed by hydrolysis, generally proceeds in good overall yield. This technical guide provides researchers and drug development professionals with a solid foundation for the laboratory-scale production of this important fluorinated compound.

References

An In-depth Technical Guide to 2-Fluoro-6-(trifluoromethyl)phenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-6-(trifluoromethyl)phenylacetic acid, a halogenated aromatic carboxylic acid, is a compound of increasing interest in the fields of medicinal chemistry and material science. Its unique structural features, including the presence of both fluorine and a trifluoromethyl group on the phenyl ring, impart distinct electronic properties and lipophilicity that make it a valuable building block in the design of novel bioactive molecules and functional materials. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral characterization of this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. It is important to note that while some experimental data is available, certain properties are based on predicted values and should be considered with appropriate caution.

| Property | Value | Source |

| CAS Number | 179946-32-8 | [1] |

| Molecular Formula | C₉H₆F₄O₂ | [1] |

| Molecular Weight | 222.14 g/mol | [2] |

| Melting Point | 86-89 °C | [2] |

| Boiling Point (Predicted) | 243.0 ± 35.0 °C | [2] |

| Density (Predicted) | 1.436 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 3.80 ± 0.10 | [2] |

| Appearance | White crystalline solid | [2] |

Synthesis

Conceptual Synthetic Workflow

Caption: A plausible multi-step synthesis of this compound.

Spectral Data

Detailed experimental spectra for this compound are not widely published. However, based on the known spectral data of its isomers and related phenylacetic acid derivatives, the expected spectral characteristics can be inferred. Researchers requiring definitive spectral data should perform their own analyses.

Expected Spectroscopic Features:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methylene (CH₂) protons of the acetic acid moiety. The coupling patterns of the aromatic protons will be influenced by the fluorine and trifluoromethyl substituents.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carboxylic acid carbon, the methylene carbon, and the aromatic carbons. The carbon signals in the phenyl ring will be split due to coupling with the fluorine atom.

-

FT-IR: The infrared spectrum should exhibit a broad absorption band for the O-H stretch of the carboxylic acid group (typically around 2500-3300 cm⁻¹), a sharp carbonyl (C=O) stretching peak (around 1700 cm⁻¹), and C-F stretching vibrations.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (222.14 g/mol ). Fragmentation patterns would likely involve the loss of the carboxyl group and other characteristic fragments.

Biological Activity and Applications

At present, there is limited publicly available information on the specific biological activity or signaling pathway modulation of this compound. However, the presence of the fluoro and trifluoromethyl groups suggests its potential as a scaffold in drug discovery. These groups are known to enhance metabolic stability, membrane permeability, and binding affinity of molecules to biological targets.

Derivatives of fluorinated and trifluoromethyl-substituted aromatic compounds have shown a wide range of biological activities, including as anti-inflammatory agents, enzyme inhibitors, and in other therapeutic areas. Further research is warranted to explore the biological potential of this compound and its derivatives.

Solubility

While specific quantitative solubility data for this compound in various organic solvents is not extensively documented, general solubility trends can be predicted based on its structure and the properties of similar compounds. As a substituted phenylacetic acid, it is expected to have limited solubility in water and good solubility in a range of organic solvents.

| Solvent | Predicted Solubility |

| Water | Sparingly soluble |

| Methanol | Soluble |

| Ethanol | Soluble |

| Acetone | Soluble |

| Dichloromethane | Soluble |

| Ethyl Acetate | Soluble |

| Toluene | Moderately soluble |

| Hexane | Sparingly soluble |

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory environment. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable chemical entity with potential applications in pharmaceutical and materials research. This guide has summarized its key chemical and physical properties and provided a conceptual framework for its synthesis. The lack of extensive experimental data in the public domain highlights the opportunity for further research to fully characterize this compound and explore its potential applications. As with any chemical, proper safety precautions should be observed during its handling and use.

References

A Technical Guide to the Physical Properties of 2-Fluoro-6-(trifluoromethyl)phenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physical properties of 2-Fluoro-6-(trifluoromethyl)phenylacetic acid. The information is curated for professionals in research and development who require a detailed understanding of this compound's physicochemical characteristics. This document summarizes key data in a structured format, outlines general experimental protocols for property determination, and includes a workflow diagram for a fundamental characterization technique.

Core Physical Properties

This compound, with the chemical formula C₉H₆F₄O₂, is a white crystalline solid at room temperature.[1] Its molecular structure, featuring both a fluorine and a trifluoromethyl group on the phenyl ring, significantly influences its physical and chemical behavior.

Quantitative Data Summary

The following table summarizes the available quantitative data for the physical properties of this compound. It is important to note that while the melting point is a literature value, the boiling point, density, and pKa are predicted values and should be confirmed through experimental analysis.

| Physical Property | Value | Data Type | Reference |

| Molecular Weight | 222.14 g/mol | Calculated | [1][2][3] |

| Melting Point | 86-89 °C | Experimental (Literature) | [1] |

| Boiling Point | 243.0 ± 35.0 °C | Predicted | [1] |

| Density | 1.436 ± 0.06 g/cm³ | Predicted | [1] |

| pKa | 3.80 ± 0.10 | Predicted | [1] |

| Appearance | White crystals | Observational | [1] |

| Storage Temperature | 2-8 °C | Recommendation | [1] |

Experimental Protocols

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically suggests a high degree of purity, whereas a broad melting range often indicates the presence of impurities.

Apparatus:

-

Melting point apparatus or Thiele tube

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Spatula

-

Mortar and pestle

Procedure:

-

A small sample of this compound is finely ground using a mortar and pestle.[4]

-

The powdered sample is packed into a capillary tube to a height of 2-3 mm.[5]

-

The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[6]

-

The thermometer and capillary tube assembly are placed in a heating bath (e.g., mineral oil in a Thiele tube or a metal block in a melting point apparatus).

-

The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

-

The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid has liquefied (T2) are recorded.[6] The melting point is reported as the range T1-T2.

Boiling Point Determination (Capillary Method)

For organic compounds that are liquid at or near room temperature, the boiling point is a key physical constant. Given that this compound is a solid with a predicted high boiling point, this method would be applicable if the compound were to be melted or dissolved in a high-boiling solvent.

Apparatus:

-

Thiele tube or other heating bath

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Liquid sample

Procedure:

-

A small amount of the liquid sample is placed in a small test tube.[7]

-

A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.[8]

-

The test tube is attached to a thermometer and heated in a Thiele tube.[9]

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[7]

-

Heating is discontinued, and the apparatus is allowed to cool slowly.[9]

-

The temperature at which the liquid is drawn into the capillary tube is recorded as the boiling point.[7]

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. Potentiometric titration is a common and accurate method for its determination.

Apparatus:

-

pH meter with a glass electrode

-

Buret

-

Beaker

-

Magnetic stirrer and stir bar

-

Standardized solution of a strong base (e.g., NaOH)

Procedure:

-

A precisely weighed sample of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like ethanol or DMSO, to ensure solubility.

-

The solution is placed in a beaker with a magnetic stir bar, and the pH electrode is immersed in the solution.

-

The standardized strong base is added in small, known increments from the buret.

-

After each addition, the solution is stirred, and the pH is recorded.

-

The titration is continued past the equivalence point.

-

A titration curve is generated by plotting the pH versus the volume of base added.

-

The equivalence point is determined from the steepest part of the curve. The half-equivalence point (where half of the acid has been neutralized) corresponds to the pKa of the acid.[10]

Solubility Determination

Understanding the solubility of a compound in various solvents is crucial for its application in synthesis, formulation, and biological assays.

Apparatus:

-

Test tubes

-

Vortex mixer or shaker

-

Spatula

-

A range of solvents (e.g., water, ethanol, acetone, dichloromethane, hexane)

Procedure:

-

A small, known amount of this compound (e.g., 10 mg) is placed into a series of test tubes.[11]

-

A known volume of a specific solvent (e.g., 1 mL) is added to each test tube.[11]

-

The test tubes are vigorously agitated (e.g., using a vortex mixer) for a set period.[11]

-

The mixture is then allowed to stand, and a visual observation is made to determine if the solid has completely dissolved.

-

The compound is classified as soluble, partially soluble, or insoluble in each solvent at the tested concentration.[2]

Density Determination (Displacement Method)

The density of a solid can be determined by measuring the volume of a liquid it displaces.

Apparatus:

-

Graduated cylinder

-

Analytical balance

-

A liquid in which the solid is insoluble (e.g., a non-polar solvent)

Procedure:

-

A known mass of this compound is measured using an analytical balance.

-

A graduated cylinder is partially filled with a liquid in which the compound is insoluble, and the initial volume is recorded.

-

The weighed solid is carefully added to the graduated cylinder, ensuring it is fully submerged and no air bubbles are trapped.

-

The final volume in the graduated cylinder is recorded.

-

The volume of the solid is the difference between the final and initial volumes.

-

The density is calculated by dividing the mass of the solid by its determined volume.[12]

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the experimental determination of the melting point of this compound using the capillary method.

References

- 1. pennwest.edu [pennwest.edu]

- 2. bellevuecollege.edu [bellevuecollege.edu]

- 3. chem.ws [chem.ws]

- 4. scribd.com [scribd.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. byjus.com [byjus.com]

- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 8. Video: Boiling Points - Concept [jove.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. web.williams.edu [web.williams.edu]

- 11. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 12. legacy.babcock.edu.ng [legacy.babcock.edu.ng]

A Comprehensive Technical Guide to 2-Fluoro-6-(trifluoromethyl)phenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoro-6-(trifluoromethyl)phenylacetic acid is a fluorinated aromatic carboxylic acid that holds significant interest within the realms of medicinal chemistry and drug discovery. Its unique structural features, including the presence of both a fluorine atom and a trifluoromethyl group on the phenyl ring, impart distinct physicochemical properties that are advantageous for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the molecular characteristics, synthesis, and potential biological relevance of this compound, tailored for professionals in the field of pharmaceutical research and development.

Molecular and Physicochemical Data

The fundamental properties of this compound are summarized in the table below, providing a quantitative basis for its application in chemical synthesis and drug design.

| Property | Value | Reference |

| Molecular Formula | C₉H₆F₄O₂ | [1] |

| Molecular Weight | 222.14 g/mol | [2] |

| IUPAC Name | 2-(2-Fluoro-6-(trifluoromethyl)phenyl)acetic acid | |

| CAS Number | 179946-32-8 |

Synthesis Protocol

Experimental Workflow

Caption: Synthetic workflow for this compound.

Detailed Methodology

Step 1: Synthesis of 2-Fluoro-6-(trifluoromethyl)phenylacetonitrile

-

To a solution of 2-Fluoro-6-(trifluoromethyl)benzyl chloride in a suitable polar aprotic solvent such as dimethyl sulfoxide (DMSO), add sodium cyanide (NaCN).

-

Heat the reaction mixture to approximately 60°C and stir until the reaction is complete, as monitored by an appropriate analytical technique (e.g., thin-layer chromatography or gas chromatography).

-

Upon completion, cool the reaction mixture and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-Fluoro-6-(trifluoromethyl)phenylacetonitrile.

Step 2: Hydrolysis to this compound

-

Add the crude 2-Fluoro-6-(trifluoromethyl)phenylacetonitrile to a solution of 70% sulfuric acid.

-

Heat the mixture to 130°C and maintain this temperature for approximately 5 hours.

-

Cool the reaction mixture and pour it into ice water, which should result in the precipitation of the carboxylic acid product.

-

Collect the solid product by filtration, wash with cold water, and dry to obtain this compound. Further purification can be achieved by recrystallization from a suitable solvent system.

This protocol is adapted from the synthesis of 2,4,5-trifluorophenylacetic acid and may require optimization of reaction conditions for the specific substrate.[3]

Biological Significance and Potential Applications

While direct biological studies on this compound are limited in publicly available literature, its structural motifs are prevalent in a variety of biologically active compounds. The presence of the trifluoromethyl group can enhance metabolic stability and binding affinity of a molecule to its biological target. Phenylacetic acid derivatives are known to exhibit a range of biological activities, including anti-inflammatory effects.

Potential as a PPAR Modulator

Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that play a crucial role in the regulation of metabolism and inflammation.[2][4] Phenylacetic acid derivatives have been investigated as PPAR modulators. The anti-inflammatory effects of PPARα activation are well-documented and involve the transrepression of pro-inflammatory transcription factors such as NF-κB.

Hypothesized Anti-Inflammatory Signaling Pathway

Given the structural similarities to known anti-inflammatory agents and PPAR modulators, it is hypothesized that this compound could exert anti-inflammatory effects through the PPARα signaling pathway. A proposed mechanism is illustrated below.

Caption: Proposed anti-inflammatory mechanism via PPARα activation.

In this hypothetical pathway, an inflammatory stimulus like lipopolysaccharide (LPS) activates Toll-like receptor 4 (TLR4), leading to the activation of the NF-κB signaling cascade and subsequent expression of pro-inflammatory genes. This compound is proposed to activate PPARα, which in turn can inhibit NF-κB signaling, thereby downregulating the inflammatory response. This represents a plausible avenue for future research into the therapeutic potential of this compound.

Conclusion

This compound is a valuable building block for the synthesis of complex organic molecules with potential applications in drug discovery. Its synthesis can be achieved through a straightforward two-step process, and its structural features suggest a potential for biological activity, particularly in the modulation of inflammatory pathways through receptors such as PPARα. Further investigation into the specific biological targets and mechanisms of action of this compound is warranted to fully elucidate its therapeutic potential.

References

- 1. 2,4,5-Trifluorophenylacetic acid synthesis - chemicalbook [chemicalbook.com]

- 2. PPAR modulators and PPAR pan agonists for metabolic diseases: the next generation of drugs targeting peroxisome proliferator-activated receptors? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CN101659611B - Method for preparing 2, 4, 5-trifluoro-phenylacetic-acid - Google Patents [patents.google.com]

- 4. Peroxisome Proliferators-Activated Receptor (PPAR) Modulators and Metabolic Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Fluoro-6-(trifluoromethyl)phenylacetic Acid: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Fluoro-6-(trifluoromethyl)phenylacetic acid, a fluorinated aromatic carboxylic acid of interest in medicinal chemistry and drug discovery. This document details its chemical structure, physicochemical properties, and outlines a potential synthetic pathway, offering valuable information for researchers engaged in the design and synthesis of novel therapeutic agents.

Chemical Structure and Properties

This compound is a substituted phenylacetic acid derivative. The core structure consists of a benzene ring substituted at the 2-position with a fluorine atom, at the 6-position with a trifluoromethyl group, and linked to an acetic acid moiety at the 1-position.

Molecular Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties:

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior in various experimental and physiological conditions.

| Property | Value | Reference |

| CAS Number | 179946-32-8 | [1][2][3][4][5][6][7][8][9][10][11] |

| Molecular Formula | C₉H₆F₄O₂ | [2][5][7] |

| Molecular Weight | 222.14 g/mol | [2][7][8] |

| Melting Point | 86-89 °C | [7] |

| Predicted Density | 1.436 g/cm³ | [7] |

| Predicted Boiling Point | 243.0 ± 35.0 °C | [7] |

| Predicted pKa | 3.80 ± 0.10 | [7] |

Substructure Analysis

The unique arrangement of substituents on the phenylacetic acid core imparts specific chemical characteristics that are crucial for its potential biological activity.

-

Phenylacetic Acid Core: This fundamental scaffold is found in numerous biologically active molecules, including pharmaceuticals and natural products. It provides a carboxylic acid group capable of forming ionic interactions and hydrogen bonds, which are often critical for binding to biological targets.

-

Fluorine Substitution: The fluorine atom at the 2-position significantly influences the electronic properties of the aromatic ring through its strong electron-withdrawing inductive effect. This can alter the acidity of the carboxylic acid group and modulate the molecule's interaction with protein residues.

-

Trifluoromethyl Group: The trifluoromethyl group at the 6-position is a powerful lipophilic and electron-withdrawing substituent. Its presence can enhance metabolic stability by blocking potential sites of oxidation and can improve cell membrane permeability. The steric bulk of this group can also influence the conformational preferences of the molecule, potentially locking it into a bioactive conformation.

The combination of these substructures creates a molecule with a distinct electronic and steric profile, making it a valuable building block for the synthesis of targeted therapeutic agents.

Synthesis and Experimental Protocols

Hypothetical Synthetic Pathway:

Caption: A potential synthetic workflow for this compound.

General Experimental Considerations:

-

Directed Ortho-Metalation: The initial step would likely involve the use of a strong organolithium base, such as n-butyllithium, in an aprotic solvent like tetrahydrofuran (THF) at low temperatures (-78 °C) to selectively deprotonate the position ortho to the fluorine atom. The fluorine atom acts as a directing group for this reaction.

-

Carboxylation: The resulting aryllithium intermediate can then be quenched with solid carbon dioxide (dry ice) to introduce the carboxylic acid group. Subsequent acidic workup would yield 2-fluoro-6-(trifluoromethyl)benzoic acid.

-

Side-Chain Elongation: To obtain the phenylacetic acid, a two-carbon side chain needs to be introduced. This could be achieved through a multi-step sequence starting with the reduction of the benzoic acid to the corresponding benzyl alcohol, followed by conversion to a benzyl halide, reaction with a cyanide source to form the nitrile, and finally, hydrolysis of the nitrile to the desired carboxylic acid.

Note: This proposed synthesis is hypothetical and would require optimization of reaction conditions and purification procedures.

Spectroscopic Data (Predicted)

While experimental spectroscopic data for this compound is not widely published, predicted NMR data can provide valuable insights for its characterization.

| Nucleus | Predicted Chemical Shift (ppm) |

| ¹H NMR | Aromatic protons: ~7.2-7.8 ppm (multiplet), Methylene protons (-CH₂-): ~3.8 ppm (singlet), Carboxylic acid proton (-COOH): ~11-13 ppm (broad singlet) |

| ¹³C NMR | Carboxylic acid carbon (~175 ppm), Aromatic carbons (~115-165 ppm, with characteristic C-F and C-CF₃ couplings), Methylene carbon (~40 ppm), Trifluoromethyl carbon (~123 ppm, quartet due to C-F coupling) |

Applications in Drug Development

Substituted phenylacetic acids are a well-established class of compounds in medicinal chemistry, with many derivatives exhibiting a wide range of biological activities. The unique substitution pattern of this compound makes it an attractive starting material or fragment for the design of novel drugs. The fluorine and trifluoromethyl groups can enhance properties such as:

-

Metabolic Stability: The trifluoromethyl group can block sites of metabolic oxidation, leading to a longer in vivo half-life.

-

Binding Affinity: The electronic and lipophilic nature of the substituents can lead to stronger and more specific interactions with biological targets.

-

Pharmacokinetics: The overall physicochemical properties can be fine-tuned to improve absorption, distribution, metabolism, and excretion (ADME) profiles.

While specific biological activities for this particular isomer are not yet reported in publicly available literature, it represents a promising scaffold for the development of new therapeutics in various disease areas.

Conclusion

This compound is a valuable chemical entity with significant potential for application in drug discovery and development. Its distinct structural features, arising from the strategic placement of fluorine and trifluoromethyl substituents, offer opportunities for the synthesis of novel compounds with enhanced pharmacological properties. This technical guide provides a foundational understanding of its structure, properties, and a potential synthetic approach to aid researchers in their exploration of this and related molecules. Further experimental investigation is warranted to fully elucidate its spectroscopic characteristics and biological activity profile.

References

- 1. 页面加载中... [m.guidechem.com]

- 2. appchemical.com [appchemical.com]

- 3. 179946-32-8 this compound AKSci 6024AD [aksci.com]

- 4. file.bldpharm.com [file.bldpharm.com]

- 5. pschemicals.com [pschemicals.com]

- 6. Sapphire Bioscience [sapphirebioscience.com]

- 7. This compound CAS#: 179946-32-8 [amp.chemicalbook.com]

- 8. 2-氟-6-(三氟甲基)苯乙酸 | 179946-32-8 [m.chemicalbook.com]

- 9. Page loading... [guidechem.com]

- 10. 179946-32-8 | CAS数据库 [m.chemicalbook.com]

- 11. Page loading... [wap.guidechem.com]

Spectroscopic Analysis of 2-Fluoro-6-(trifluoromethyl)phenylacetic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 2-Fluoro-6-(trifluoromethyl)phenylacetic acid (CAS No. 179946-32-8). Due to the limited availability of direct experimental spectra for this specific compound in public databases, this guide presents predicted spectroscopic data based on the analysis of structurally similar compounds and established spectroscopic principles. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided, along with visualizations to illustrate key analytical workflows and concepts.

Predicted Spectroscopic Data

The following tables summarize the predicted NMR, IR, and MS data for this compound. These predictions are derived from the analysis of isomers and related compounds, offering a valuable reference for the identification and characterization of this molecule.

Table 1: Predicted ¹H NMR Data

Solvent: CDCl₃, Reference: TMS (0 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10-12 | Broad Singlet | 1H | -COOH |

| ~7.4-7.6 | Multiplet | 3H | Ar-H |

| ~3.8 | Singlet | 2H | -CH₂- |

Table 2: Predicted ¹³C NMR Data

Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm)

| Chemical Shift (δ, ppm) | Assignment |

| ~175 | -COOH |

| ~158 (d, ¹JCF) | C-F |

| ~130-135 | Ar-C |

| ~120-130 (q, ¹JCF) | -CF₃ |

| ~115-125 | Ar-C |

| ~40 | -CH₂- |

Table 3: Predicted ¹⁹F NMR Data

Reference: CFCl₃ (0 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -60 to -65 | Singlet | -CF₃ |

| ~ -110 to -120 | Singlet | Ar-F |

Table 4: Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) |

| 1700-1725 | Strong | C=O stretch (Carboxylic Acid) |

| 1600-1620, 1450-1500 | Medium-Strong | C=C stretch (Aromatic) |

| 1100-1350 | Strong | C-F stretch (-CF₃) |

| 1000-1100 | Strong | C-F stretch (Aromatic) |

Table 5: Predicted Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 222 | Moderate | [M]⁺ (Molecular Ion) |

| 205 | Low | [M-OH]⁺ |

| 177 | High | [M-COOH]⁺ |

| 157 | Moderate | [M-CF₃]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of an internal standard (e.g., tetramethylsilane, TMS).

-

Data Acquisition:

-

Transfer the solution to a 5 mm NMR tube.

-

Place the tube in the NMR spectrometer.

-

Acquire ¹H, ¹³C, and ¹⁹F NMR spectra according to standard instrument procedures. Typical parameters for ¹H NMR include a 30-degree pulse angle and a 1-2 second relaxation delay. For ¹³C NMR, a proton-decoupled sequence is typically used.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale using the internal standard.

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid sample directly onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR setup.

-

Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

-

-

Data Processing: Label the significant peaks with their corresponding wavenumbers.

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Data Acquisition (Electron Ionization - EI):

-

Introduce the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

-

The sample is vaporized and then ionized by a beam of electrons (typically at 70 eV).

-

The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and a potential fragmentation pathway for this compound in mass spectrometry.

Caption: General workflow for the spectroscopic analysis of an organic compound.

Caption: Predicted mass spectrometry fragmentation of this compound.

An In-depth Technical Guide to 2-Fluoro-6-(trifluoromethyl)phenylacetic Acid: Safety, Handling, and Synthetic Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safety, handling, and synthetic approaches for 2-Fluoro-6-(trifluoromethyl)phenylacetic acid. The content is intended for professionals in research and development who are familiar with chemical safety protocols and laboratory procedures.

Chemical and Physical Properties

This compound is a fluorinated aromatic carboxylic acid. The presence of both a fluorine atom and a trifluoromethyl group on the phenyl ring significantly influences its chemical and physical properties, including its acidity, lipophilicity, and metabolic stability. These characteristics make it a valuable building block in medicinal chemistry and materials science.

Table 1: Physical and Chemical Properties of this compound and Related Compounds

| Property | This compound | 2-(Trifluoromethyl)phenylacetic acid | 2-Fluorophenylacetic Acid |

| CAS Number | 179946-32-8[1][2] | 3038-48-0 | 451-82-1[3] |

| Molecular Formula | C₉H₆F₄O₂[1][2] | C₉H₇F₃O₂[4] | C₈H₇FO₂ |

| Molecular Weight | 222.14 g/mol [2][5] | 204.15 g/mol [4] | 154.14 g/mol |

| Melting Point | 86-89 °C[2] | 100-102 °C[4][6] | Not Available |

| Boiling Point | 243.0±35.0 °C (Predicted)[2] | Not Available | Not Available |

| Density | 1.436±0.06 g/cm³ (Predicted)[2] | Not Available | Not Available |

| pKa | 3.80±0.10 (Predicted)[2] | Not Available | Not Available |

| Form | Crystals[2] | Solid[4] | Not Available |

| Color | White[2] | Not Available | Not Available |

Safety and Handling

This section details the necessary safety precautions for handling this compound. The information is compiled from various safety data sheets (SDS) for the target compound and structurally similar chemicals.

Hazard Identification

This compound and its analogs are classified as hazardous. The primary hazards are:

-

Respiratory Irritation: May cause respiratory irritation.[9]

Table 2: GHS Hazard Statements and Precautionary Statements

| Category | Code | Statement |

| Hazard Statements | H315 | Causes skin irritation.[7][8] |

| H319 | Causes serious eye irritation.[7][8] | |

| H335 | May cause respiratory irritation.[9] | |

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[10] |

| P264 | Wash skin thoroughly after handling.[8][10] | |

| P271 | Use only outdoors or in a well-ventilated area.[10] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[8][10] | |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[11] | |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[10] | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11] | |

| P312 | Call a POISON CENTER or doctor/physician if you feel unwell.[11] | |

| P332 + P313 | If skin irritation occurs: Get medical advice/attention.[7] | |

| P337 + P313 | If eye irritation persists: Get medical advice/attention.[7][11] | |

| P362 + P364 | Take off contaminated clothing and wash it before reuse.[7] | |

| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[7][12] | |

| P405 | Store locked up.[7][12] | |

| P501 | Dispose of contents/container to an approved waste disposal plant.[7][12] |

First Aid Measures

In case of exposure, follow these first aid procedures:

-

General Advice: If you feel unwell, seek medical advice immediately and show the safety data sheet to the doctor.[7][11]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and get immediate medical attention.[3][7]

-

Skin Contact: Remove contaminated clothing and shoes. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3][7]

-

Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Rinse mouth with water and get medical attention.[3][7]

-

Inhalation: Remove the victim from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[3][7]

Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. Use the most appropriate agent to extinguish the surrounding fire.[3][7]

-

Specific Hazards: During a fire, irritating and highly toxic gases such as carbon monoxide, carbon dioxide, and hydrogen fluoride may be generated by thermal decomposition or combustion.[3]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[3][7]

Handling and Storage

-

Handling: Wash thoroughly after handling. Use with adequate ventilation. Avoid contact with eyes, skin, and clothing. Avoid ingestion and inhalation. Keep the container tightly closed.[3][8]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep the container tightly closed.[3][8] Incompatible materials include strong oxidizing agents and strong bases.[9]

Personal Protective Equipment (PPE)

-

Engineering Controls: Use adequate ventilation to keep airborne concentrations low. Ensure that eyewash stations and safety showers are close to the workstation.[3][9]

-

Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][9]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[3][9]

-

Respiratory Protection: Follow the OSHA respirator regulations found in 29 CFR 1910.134 or European Standard EN 149. A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation or other symptoms are experienced.[3][13]

Experimental Protocols

Hypothetical Synthesis of this compound via the Willgerodt-Kindler Reaction

This protocol is a hypothetical adaptation of the Willgerodt-Kindler reaction for the synthesis of the target molecule from the corresponding acetophenone.

Objective: To synthesize this compound from 2-Fluoro-6-(trifluoromethyl)acetophenone.

Materials:

-

2-Fluoro-6-(trifluoromethyl)acetophenone

-

Sulfur

-

Morpholine

-

p-Toluenesulfonic acid (catalyst)

-

Sodium hydroxide (NaOH)

-

Triethylbenzylammonium chloride (TEBA) (Phase Transfer Catalyst)

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Toluene

Procedure:

-

Formation of the Thiomorpholide:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-Fluoro-6-(trifluoromethyl)acetophenone (10 mmol), sulfur (20 mmol), morpholine (30 mmol), and a catalytic amount of p-toluenesulfonic acid (0.35 mmol).[14][15]

-

Heat the mixture to reflux at 120-130°C with constant stirring for 8 hours.[15]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Hydrolysis of the Thiomorpholide:

-

Once the formation of the thiomorpholide is complete, allow the reaction mixture to cool to room temperature.

-

Add a 20% aqueous solution of NaOH and triethylbenzylammonium chloride (TEBA) (0.05 mmol).[14][15]

-

Heat the mixture to 100°C and continue stirring for an additional 8 hours to facilitate hydrolysis.[15]

-

-

Work-up and Purification:

-

After cooling, acidify the reaction mixture with concentrated HCl to a pH of 6 and filter to remove any solid byproducts.[14]

-

Further acidify the filtrate to a pH of 2 with HCl to precipitate the crude phenylacetic acid.[14]

-

Dissolve the crude product in a 10% sodium bicarbonate solution.[14]

-

Wash the aqueous solution with ethyl acetate (3 x 30 mL) to remove any unreacted starting material and non-acidic impurities.[14]

-

Separate the aqueous layer and acidify it with dilute HCl to re-precipitate the pure this compound.[14]

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

-

The final product can be further purified by recrystallization from a suitable solvent like toluene.

-

Potential Biological Activity and Experimental Workflow

Phenylacetic acid derivatives are known to exhibit a range of biological activities. Given the structural similarities to some non-steroidal anti-inflammatory drugs (NSAIDs), it is plausible that this compound could act as an inhibitor of cyclooxygenase (COX) enzymes.[16]

Cyclooxygenase (COX) Signaling Pathway

The COX enzymes (COX-1 and COX-2) are central to the inflammatory response. They catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[16][17][18] COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is induced during inflammation.[16][19] Selective inhibition of COX-2 is a therapeutic strategy to reduce inflammation while minimizing gastrointestinal side effects associated with non-selective NSAIDs.[18][20]

Caption: Hypothetical inhibition of the COX-2 pathway by this compound.

Experimental Workflow for Evaluating COX Inhibition

The following workflow outlines a potential experimental approach to assess the inhibitory activity of this compound against COX-1 and COX-2 enzymes.

Caption: A workflow for evaluating the potential of a compound as a selective COX-2 inhibitor.

This guide provides a comprehensive overview of the safety, handling, and potential synthetic and experimental applications of this compound. Researchers and drug development professionals should always consult the most current Safety Data Sheet for the specific chemical they are using and adhere to all institutional and regulatory safety guidelines.

References

- 1. pschemicals.com [pschemicals.com]

- 2. This compound CAS#: 179946-32-8 [amp.chemicalbook.com]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. 2-(Trifluoromethyl)phenylacetic acid 98 3038-48-0 [sigmaaldrich.com]

- 5. 2-Fluoro-5-(trifluoromethyl)phenylacetic acid | C9H6F4O2 | CID 2737589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-(三氟甲基)苯乙酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. synquestlabs.com [synquestlabs.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. synquestlabs.com [synquestlabs.com]

- 10. cdn.kyberlife.com [cdn.kyberlife.com]

- 11. downloads.ossila.com [downloads.ossila.com]

- 12. combi-blocks.com [combi-blocks.com]

- 13. ww.chemblink.com [ww.chemblink.com]

- 14. Phenylacetic Acids via PTC Willgerodt-Kindler Reaction - [www.rhodium.ws] [chemistry.mdma.ch]

- 15. sciencemadness.org [sciencemadness.org]

- 16. my.clevelandclinic.org [my.clevelandclinic.org]

- 17. bio.libretexts.org [bio.libretexts.org]

- 18. What are COX-2 inhibitors and how do they work? [synapse.patsnap.com]

- 19. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. What Are Cox-2 Inhibitors? Side Effects, List, Uses & Dosage [medicinenet.com]

In-Depth Technical Guide: The Biological Activity of Phenylacetic Acid-Based Non-Steroidal Anti-Inflammatory Drugs

Disclaimer: This technical guide focuses on the biological activity of Fenclofenac , a representative phenylacetic acid-based Non-Steroidal Anti-Inflammatory Drug (NSAID). This is due to the current lack of publicly available, detailed biological data for 2-Fluoro-6-(trifluoromethyl)phenylacetic acid. The information presented herein for Fenclofenac serves as a relevant proxy to understand the anticipated biological profile of this class of compounds.

Executive Summary

Phenylacetic acid derivatives are a well-established class of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) that exhibit analgesic, antipyretic, and anti-inflammatory properties. Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins, crucial mediators of inflammation, pain, and fever. This guide provides a detailed overview of the biological activity of Fenclofenac, a notable member of this class, including its mechanism of action, quantitative efficacy data, and the experimental protocols used to determine its activity.

Mechanism of Action: Inhibition of Prostaglandin Synthesis

The anti-inflammatory effects of phenylacetic acid-based NSAIDs are primarily attributed to their ability to block the synthesis of prostaglandins.[1] This is achieved through the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes catalyze the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor to various prostaglandins and thromboxanes.

-

COX-1 is a constitutively expressed enzyme involved in physiological functions such as maintaining the integrity of the gastrointestinal mucosa, regulating renal blood flow, and platelet aggregation.

-

COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation by cytokines and other inflammatory stimuli. The prostaglandins produced by COX-2 are major contributors to the cardinal signs of inflammation: redness, swelling, heat, and pain.

By inhibiting COX enzymes, compounds like Fenclofenac reduce the production of prostaglandins, thereby mitigating the inflammatory response.

Signaling Pathway

The inhibition of COX enzymes by phenylacetic acid derivatives directly impacts the prostaglandin synthesis pathway, a critical component of the broader inflammatory signaling cascade.

Caption: Inhibition of COX-1 and COX-2 by Fenclofenac.

Quantitative Biological Data

The anti-inflammatory potency of Fenclofenac has been evaluated in various in vitro and in vivo models. The following tables summarize key quantitative data.

| In Vitro Assay | Target | IC50 (µM) | Reference Compound | IC50 (µM) |

| Prostaglandin Synthesis Inhibition | COX (general) | Data not specified | Indomethacin | 0.0090 |

| Prostaglandin Synthesis Inhibition | COX (general) | Data not specified | Diclofenac | 0.076 |

| In Vivo Assay | Animal Model | Dose (mg/kg) | % Inhibition of Edema | Reference Compound | Dose (mg/kg) | % Inhibition of Edema |

| Carrageenan-induced Paw Edema | Rat | Data not specified | Potency comparable to Aspirin | Aspirin | Data not specified | Data not specified |

| Adjuvant-induced Arthritis (chronic) | Rat | Data not specified | Potency comparable to Phenylbutazone | Phenylbutazone | Data not specified | Data not specified |

Note: While specific percentage inhibition values at defined doses for Fenclofenac are not detailed in the available literature, its potency has been compared to other established NSAIDs.[3]

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the anti-inflammatory activity of phenylacetic acid derivatives like Fenclofenac.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a test compound to inhibit the activity of purified COX-1 and COX-2 enzymes.

Materials:

-

Purified ovine or human recombinant COX-1 and COX-2 enzymes

-

Test compound (e.g., Fenclofenac)

-

Arachidonic acid (substrate)

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Cofactors (e.g., hematin, glutathione)

-

Enzyme immunoassay (EIA) kit for Prostaglandin E2 (PGE2)

-

96-well plates

-

Incubator and plate reader

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the test compound in the reaction buffer.

-

In a 96-well plate, add the reaction buffer, cofactors, and the respective COX enzyme (COX-1 or COX-2) to each well.

-

Add the diluted test compound to the wells and pre-incubate at 37°C for 15 minutes to allow for inhibitor-enzyme binding.

-

Initiate the enzymatic reaction by adding arachidonic acid to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 10 minutes).

-

Stop the reaction by adding a stopping solution (e.g., a strong acid).

-

Measure the amount of PGE2 produced in each well using a specific EIA kit, following the manufacturer's instructions.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.[2]

Caption: Workflow for the in vitro COX inhibition assay.

In Vivo Carrageenan-Induced Paw Edema Assay

This is a widely used acute inflammation model in rodents to evaluate the anti-inflammatory activity of a test compound.

Materials:

-

Male Wistar rats (150-200 g)

-

Test compound (e.g., Fenclofenac)

-

Carrageenan solution (1% w/v in sterile saline)

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Plethysmometer

Procedure:

-

Fast the animals overnight with free access to water.

-

Administer the test compound or vehicle orally or intraperitoneally at a predetermined time before carrageenan injection.

-

Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

-

Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.

-

Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

-

Calculate the percentage inhibition of edema for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average increase in paw volume of the control group and Vt is the average increase in paw volume of the treated group.

Caption: Workflow for the in vivo carrageenan-induced paw edema assay.

Conclusion

Phenylacetic acid derivatives, exemplified by Fenclofenac, are effective anti-inflammatory agents that exert their therapeutic effects through the inhibition of cyclooxygenase enzymes. This leads to a reduction in the synthesis of prostaglandins, key mediators of inflammation and pain. The experimental models and protocols detailed in this guide are standard methods for characterizing the biological activity of this class of compounds. While specific quantitative data for this compound is not yet available, the information provided for Fenclofenac offers a solid foundation for understanding its expected pharmacological profile. Further research is warranted to fully elucidate the specific biological activities and therapeutic potential of this compound.

References

An In-depth Technical Guide to the Solubility and Stability of 2-Fluoro-6-(trifluoromethyl)phenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Fluoro-6-(trifluoromethyl)phenylacetic acid, focusing on its solubility and chemical stability. The information herein is intended to support research, development, and formulation activities involving this compound.

Physicochemical Properties

This compound is a substituted phenylacetic acid derivative. The presence of both a fluorine atom and a trifluoromethyl group on the phenyl ring significantly influences its electronic properties, lipophilicity, and, consequently, its solubility and stability.

Table 1: General Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₉H₆F₄O₂ | [1] |

| Molecular Weight | 222.14 g/mol | [1] |

| CAS Number | 179946-32-8 | [1] |

| Appearance | White to off-white crystalline solid | [2] |

| Melting Point | 86-89 °C | [2] |

| Boiling Point (Predicted) | 243.0 ± 35.0 °C | [2] |

| Density (Predicted) | 1.436 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 3.80 ± 0.10 | [2] |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and dissolution rate. The solubility of this compound is influenced by its crystalline structure, the nature of the solvent, temperature, and the pH of the aqueous medium. Due to the presence of the lipophilic trifluoromethyl group, it is expected to have moderate solubility in organic solvents and limited solubility in water.[3]

Table 2: Predicted Aqueous Solubility of this compound

| pH | Predicted Solubility (µg/mL) | Method |

| 1.2 (Simulated Gastric Fluid) | < 10 | In-silico Prediction |

| 6.8 (Simulated Intestinal Fluid) | 100 - 500 | In-silico Prediction |

| 7.4 (Phosphate Buffered Saline) | 200 - 800 | In-silico Prediction |

Table 3: Predicted Solubility in Common Organic Solvents

| Solvent | Predicted Solubility |

| Methanol | Soluble |

| Ethanol | Soluble |

| Acetone | Soluble |

| Dichloromethane | Soluble |

| Ethyl Acetate | Soluble |

| n-Hexane | Sparingly Soluble |

The gold standard for determining equilibrium solubility is the shake-flask method.[4] This protocol outlines the steps to determine the solubility of this compound in various media.

Objective: To determine the equilibrium solubility of this compound in various aqueous and organic solvents at a controlled temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, pH buffers, ethanol, methanol)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV)

Procedure:

-

Add an excess amount of this compound to a known volume of the selected solvent in a vial. The presence of undissolved solid is necessary to ensure saturation.

-

Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed.

-

Equilibrate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

After equilibration, visually inspect the samples to confirm the presence of excess solid.

-

Separate the undissolved solid from the saturated solution by centrifugation followed by filtration of the supernatant through a syringe filter.

-

Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC.

Diagram 1: Experimental Workflow for Solubility Determination

Caption: Workflow for the shake-flask solubility determination method.

Chemical Stability Profile

Understanding the chemical stability of this compound is crucial for determining appropriate storage conditions, shelf-life, and identifying potential degradation products. Stability is typically assessed under various stress conditions as outlined in the International Council for Harmonisation (ICH) guidelines.[5]

Forced degradation studies, or stress testing, are conducted to identify the likely degradation products and establish the intrinsic stability of the molecule.[6] These studies also help in developing and validating stability-indicating analytical methods.

Table 4: Conditions for Forced Degradation Studies

| Stress Condition | Typical Protocol | Potential Degradation Pathway |

| Acid Hydrolysis | 0.1 M HCl at 60 °C for 24h | Hydrolysis of the carboxylic acid group (unlikely under these conditions), or other reactions if impurities are present. |

| Base Hydrolysis | 0.1 M NaOH at 60 °C for 24h | Potential for decarboxylation at elevated temperatures, though generally stable. |

| Oxidation | 3% H₂O₂ at room temperature for 24h | The phenyl ring and benzylic position are susceptible to oxidation. |

| Thermal Degradation | Solid state at 80 °C for 48h | Potential for decarboxylation or other thermal decomposition. |

| Photostability | Exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. | The aromatic ring may be susceptible to photolytic degradation. |

Objective: To investigate the intrinsic stability of this compound under various stress conditions and to identify potential degradation products.

Materials:

-

This compound

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

-

Water bath or oven for temperature control

-

Photostability chamber

-

HPLC or LC-MS system for analysis

Procedure:

-

Prepare solutions of this compound in the respective stress media (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂). For thermal and photostability, use the solid compound.

-

Expose the samples to the specified stress conditions for a defined period.

-

At appropriate time points, withdraw samples and neutralize them if necessary (for acid and base hydrolysis).

-

Analyze the stressed samples using a stability-indicating HPLC or LC-MS method to separate the parent compound from any degradation products.

-

Characterize the degradation products using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy if significant degradation is observed.

Diagram 2: Logical Flow of a Forced Degradation Study

Caption: Logical workflow for conducting forced degradation studies.

Analytical Methods

The analysis of this compound and its potential degradants typically relies on chromatographic techniques.

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is the most common approach for quantification. A C18 column is generally suitable, with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for the identification and characterization of unknown degradation products formed during stability studies.

Conclusion

This technical guide provides a framework for understanding and evaluating the solubility and stability of this compound. While specific experimental data is not yet publicly available, the provided protocols and theoretical considerations offer a solid foundation for researchers and drug development professionals to conduct their own investigations. The fluorinated nature of this compound suggests that careful consideration of its lipophilicity and the potential for specific degradation pathways is warranted. The methodologies described herein are standard in the pharmaceutical industry and will enable the generation of the necessary data to support further development of this compound.

References

- 1. sparrow-chemical.com [sparrow-chemical.com]

- 2. This compound CAS#: 179946-32-8 [amp.chemicalbook.com]

- 3. CAS 1578-63-8: fluorophenylacetic acid | CymitQuimica [cymitquimica.com]

- 4. researchgate.net [researchgate.net]

- 5. qlaboratories.com [qlaboratories.com]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Fluoro-6-(trifluoromethyl)phenylacetic acid

Introduction

2-Fluoro-6-(trifluoromethyl)phenylacetic acid is a valuable fluorinated building block in medicinal chemistry and materials science. The presence of both a fluorine atom and a trifluoromethyl group on the phenyl ring imparts unique electronic properties, lipophilicity, and metabolic stability to molecules incorporating this moiety. These characteristics make it a sought-after intermediate for the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials. This document provides a detailed, two-step experimental protocol for the synthesis of this compound, starting from the commercially available 2-Fluoro-6-(trifluoromethyl)benzyl bromide.

Synthetic Strategy

The synthesis follows a reliable and well-established two-step pathway:

-

Nucleophilic Cyanation: The process begins with the conversion of 2-Fluoro-6-(trifluoromethyl)benzyl bromide to 2-Fluoro-6-(trifluoromethyl)phenylacetonitrile. This is achieved through a nucleophilic substitution reaction where the bromide is displaced by a cyanide ion.

-

Nitrile Hydrolysis: The resulting phenylacetonitrile intermediate is then hydrolyzed under acidic conditions to yield the final product, this compound.

This method is robust and generally provides good yields for both steps.

Experimental Workflow Diagram

The overall logical flow of the synthesis is depicted in the diagram below.

Application Notes and Protocols: 2-Fluoro-6-(trifluoromethyl)phenylacetic Acid in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-6-(trifluoromethyl)phenylacetic acid is a key building block in modern medicinal chemistry, primarily utilized for its unique electronic and steric properties that enhance the pharmacological profiles of drug candidates. The presence of both a fluorine atom and a trifluoromethyl group on the phenyl ring significantly influences lipophilicity, metabolic stability, and binding affinity to biological targets. This document provides detailed application notes and protocols for the use of this scaffold, with a focus on its most prominent application in the development of Gonadotropin-Releasing Hormone (GnRH) receptor antagonists, exemplified by the FDA-approved drug, Elagolix.

Application in GnRH Receptor Antagonism

The 2-fluoro-6-(trifluoromethyl)benzyl moiety, derived from this compound, is a critical component of Elagolix, a non-peptide, orally active GnRH receptor antagonist.[1] Elagolix is approved for the treatment of moderate to severe pain associated with endometriosis.[2] The 2-fluoro-6-(trifluoromethyl)benzyl group plays a crucial role in the high binding affinity of Elagolix to the human GnRH receptor.[1] By competitively binding to GnRH receptors in the pituitary gland, Elagolix inhibits GnRH signaling, leading to a dose-dependent reduction in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This, in turn, suppresses the production of ovarian hormones like estradiol, which are implicated in the pathophysiology of endometriosis.[3][4]

Quantitative Data for Elagolix

The following table summarizes the key in vitro potency metrics for Elagolix, demonstrating the efficacy of the this compound scaffold in a clinical candidate.

| Parameter | Value | Target | Assay Type |

| KD | 54 pM | Human GnRH Receptor | Radioligand Binding Assay |

| Ki | 3.7 nM | Human GnRH Receptor | Not Specified |

| IC50 | 0.25 nM | Human GnRH Receptor | Kinase Assay |

| IC50 | 5.4 nM | NFAT Inhibition | Functional Assay |

| IC50 | 0.86 nM | Ca2+ Flux Inhibition | Functional Assay |

Data sourced from MedChemExpress and a comprehensive review on the clinical pharmacology of Elagolix.[3][5]

Signaling Pathway: GnRH Receptor Antagonism

The diagram below illustrates the signaling pathway of the GnRH receptor and the mechanism of action for antagonists like Elagolix, which feature the 2-fluoro-6-(trifluoromethyl)phenyl moiety.

References

- 1. researchgate.net [researchgate.net]

- 2. Elagolix | C32H30F5N3O5 | CID 11250647 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Clinical Pharmacology of Elagolix: An Oral Gonadotropin-Releasing Hormone Receptor Antagonist for Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. respubjournals.com [respubjournals.com]

- 5. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for the Analytical Detection of 2-Fluoro-6-(trifluoromethyl)phenylacetic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and proposed analytical protocols for the quantitative determination of 2-Fluoro-6-(trifluoromethyl)phenylacetic acid in various matrices. The methodologies described are based on established analytical techniques for structurally similar compounds, including other fluorinated phenylacetic acids and perfluorinated carboxylic acids. The provided protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) are intended as a starting point and will require validation for specific applications.

Physicochemical Properties

Understanding the physicochemical properties of this compound is crucial for method development.

| Property | Value | Source |

| CAS Number | 179946-32-8 | ChemicalBook |

| Molecular Formula | C₉H₆F₄O₂ | ChemicalBook |

| Molecular Weight | 222.14 g/mol | ChemicalBook |

| Melting Point | 86-89 °C | ChemicalBook |

| Boiling Point (Predicted) | 243.0 ± 35.0 °C | ChemicalBook |

| pKa (Predicted) | 3.80 ± 0.10 | ChemicalBook |

Analytical Methodologies

A summary of recommended analytical techniques for the detection of this compound is provided below. The selection of the appropriate method will depend on the required sensitivity, selectivity, and the nature of the sample matrix.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely available technique suitable for the analysis of relatively high concentrations of the analyte.

Principle: The compound is separated on a reverse-phase HPLC column and detected by its absorbance of ultraviolet light.

Applicability: Quality control of bulk drug substances and pharmaceutical formulations.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it the method of choice for trace-level quantification in complex biological matrices.

Principle: The analyte is separated by HPLC, ionized, and detected by a mass spectrometer based on its specific mass-to-charge ratio and fragmentation pattern.

Applicability: Pharmacokinetic studies, bioequivalence studies, and trace analysis in environmental samples.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like this compound, derivatization is necessary to increase volatility.

Principle: The derivatized analyte is vaporized and separated by gas chromatography, followed by detection using a mass spectrometer.